Mono(3-carboxypropyl) Phthalate-d4
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Overview
Description
Mono(3-carboxypropyl) Phthalate-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a labeled version of Mono(3-carboxypropyl) Phthalate, a metabolite of Di-n-octyl phthalate. Di-n-octyl phthalate is commonly used as a plasticizer in polyvinyl chloride plastics, cellulose esters, and polystyrene resins .
Chemical Reactions Analysis
Mono(3-carboxypropyl) Phthalate-d4 can undergo various chemical reactions, similar to its non-deuterated counterpart. These reactions include:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Scientific Research Applications
Mono(3-carboxypropyl) Phthalate-d4 is primarily used in scientific research as a tracer or marker. Its deuterium labeling allows researchers to track the compound in biological systems and study its metabolism and pharmacokinetics. This compound is valuable in studies related to drug development, environmental monitoring, and toxicology. It helps in understanding the behavior of phthalates in the human body and their potential health effects .
Mechanism of Action
The mechanism of action of Mono(3-carboxypropyl) Phthalate-d4 involves its interaction with biological systems as a labeled analog of Mono(3-carboxypropyl) Phthalate. It is metabolized similarly to its non-deuterated counterpart, allowing researchers to study its distribution, metabolism, and excretion. The deuterium atoms can influence the compound’s pharmacokinetics and metabolic profile, providing insights into the effects of deuterium substitution on drug behavior .
Comparison with Similar Compounds
Mono(3-carboxypropyl) Phthalate-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Mono(3-carboxypropyl) Phthalate: The non-deuterated version of the compound.
Di-n-octyl phthalate: The parent compound from which Mono(3-carboxypropyl) Phthalate is derived.
Di(2-ethylhexyl) terephthalate (DEHTP): A phthalate alternative used as a plasticizer.
Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH): Another phthalate alternative used in consumer products.
This compound’s deuterium labeling makes it particularly useful in research applications where tracking and studying the compound’s behavior is essential.
Properties
Molecular Formula |
C12H12O6 |
---|---|
Molecular Weight |
256.24 g/mol |
IUPAC Name |
2-(3-carboxypropoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)/i1D,2D,4D,5D |
InChI Key |
IYTPMLIWBZMBSL-GYABSUSNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(=O)O |
Origin of Product |
United States |
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